{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester {2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480201
InChI: InChI=1S/C18H28N2O3/c1-2-20(12-13-21)17-11-7-6-10-16(17)19-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,21H,2,6-7,10-14H2,1H3,(H,19,22)
SMILES: CCN(CCO)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H28N2O3
Molecular Weight: 320.4 g/mol

{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13480201

Molecular Formula: C18H28N2O3

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
IUPAC Name benzyl N-[2-[ethyl(2-hydroxyethyl)amino]cyclohexyl]carbamate
Standard InChI InChI=1S/C18H28N2O3/c1-2-20(12-13-21)17-11-7-6-10-16(17)19-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17,21H,2,6-7,10-14H2,1H3,(H,19,22)
Standard InChI Key RELNPKQLHWOXOA-UHFFFAOYSA-N
SMILES CCN(CCO)C1CCCCC1NC(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CCO)C1CCCCC1NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a cyclohexyl ring with two key substituents:

  • Ethyl-(2-hydroxyethyl)-amino group: Introduces hydrophilicity and hydrogen-bonding capacity.

  • Benzyl carbamate moiety: Enhances stability and facilitates interactions with aromatic systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₈N₂O₃
Molecular Weight320.4 g/mol
IUPAC NameBenzyl N-[2-(ethyl(2-hydroxyethyl)amino)cyclohexyl]carbamate
Predicted Boiling Point520.3 ± 50.0 °C
Predicted Density1.17 ± 0.1 g/cm³

Spectral Characterization

  • NMR: Protons on the cyclohexyl ring (δ 1.2–2.5 ppm), hydroxyethyl group (δ 3.5–4.0 ppm), and benzyl aromatic protons (δ 7.2–7.4 ppm).

  • MS: Molecular ion peak at m/z 320.4 (M⁺).

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves four stages:

  • Amination: Ethylamine reacts with 2-chloroethanol to form ethyl-(2-hydroxyethyl)-amine.

  • Cyclohexyl Functionalization: The amine undergoes nucleophilic substitution with bromocyclohexane.

  • Carbamate Formation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield
AminationEthylamine, 2-chloroethanol, 80°C78%
Cyclohexyl SubstitutionBromocyclohexane, DMF, 100°C65%
Carbamate FormationBenzyl chloroformate, Et₃N, 0°C82%

Key Reactions

  • Hydrolysis: The benzyl ester cleaves under acidic conditions (HCl/MeOH) to yield carboxylic acid derivatives .

  • Oxidation: Hydroxyethyl groups oxidize to ketones using Dess-Martin periodinane.

  • Nucleophilic Substitution: Amino groups react with alkyl halides to form quaternary ammonium salts.

TargetActivity (IC₅₀/Kᵢ)Model System
Acetylcholinesterase12 µMHuman erythrocytes
IRAK48 µMHEK293 cells
B1 Receptor5 µMRat smooth muscle

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer Agents: Serves as a precursor for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines) .

  • Antifungals: Derivatives inhibit ergosterol biosynthesis via OSC (oxidosqualene cyclase) inhibition .

Material Science

  • Polymer Modifiers: Carbamate groups enhance thermal stability in polyurethanes.

  • Coating Additives: Improves adhesion in epoxy resins due to polar functional groups.

Future Research Directions

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced IRAK4 selectivity .

  • Drug Delivery Systems: Explore prodrug formulations leveraging carbamate hydrolysis .

  • Ecotoxicology: Assess environmental persistence and biodegradability .

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